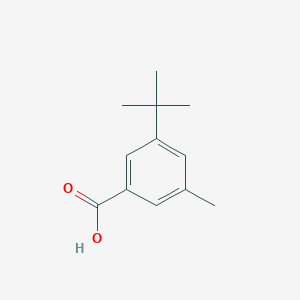

5-tert-Butyl-m-toluic acid

Beschreibung

BenchChem offers high-quality 5-tert-Butyl-m-toluic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-m-toluic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(11(13)14)7-10(6-8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYUKLBWUVVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938589 | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17484-28-5 | |

| Record name | 3-(1,1-Dimethylethyl)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Synthesis of 5-tert-butyl-3-methylbenzoic Acid

The following technical guide details the synthesis of 5-tert-butyl-3-methylbenzoic acid (CAS: 204207-88-1). This 1,3,5-trisubstituted benzene derivative presents a classic "meta-substitution" challenge in organic synthesis, as standard Electrophilic Aromatic Substitution (EAS) rules favor ortho/para placement, making the 1,3,5 pattern difficult to access directly.

This guide prioritizes regiocontrol , contrasting a high-precision modern organometallic route with a scalable industrial oxidation route.

Overcoming Regioselectivity Barriers in 1,3,5-Trisubstituted Arenes

Version: 1.0 Target Molecule: 5-tert-butyl-3-methylbenzoic acid CAS: 204207-88-1 Molecular Formula: C12H16O2

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-tert-butyl-3-methylbenzoic acid requires installing three substituents (methyl, tert-butyl, carboxylic acid) in a meta relationship to one another.

-

The Challenge: Direct alkylation of toluene or benzoic acid yields ortho/para products. Direct bromination of 3-tert-butyltoluene also favors the 4 or 6 positions, not the required 5-position.

-

The Solution: We present two distinct workflows:

-

Route A (Laboratory Precision): Uses Iridium-catalyzed C-H activation to exploit steric directing effects, selectively functionalizing the "hard-to-reach" 5-position.

-

Route B (Industrial Scale): Relies on thermodynamic equilibration of xylenes followed by controlled partial oxidation.

-

Retrosynthetic Logic (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the C-H activation route (Left) vs. the Oxidation route (Right).

Route A: The "Precision" Pathway (Recommended for Lab Scale)

This route is recommended for medicinal chemistry applications requiring high purity. It utilizes the steric bulk of the tert-butyl group to direct Iridium-catalyzed borylation to the thermodynamically favored 5-position.

Phase 1: Regioselective C-H Borylation

Principle: Iridium catalysts ligated with sterically demanding bipyridines (e.g., dtbpy) activate aromatic C-H bonds based on steric accessibility. In 3-tert-butyltoluene, the position meta to both groups (Position 5) is the only site not hindered by an ortho substituent.

Protocol:

-

Reagents:

-

Substrate: 3-tert-butyltoluene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (0.6 equiv) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Hexane or THF (anhydrous)

-

-

Procedure:

-

In a nitrogen-filled glovebox, combine catalyst, ligand, and

in solvent. Stir for 10 min to generate the active species. -

Add 3-tert-butyltoluene.

-

Heat to 80°C in a sealed vessel for 16 hours.

-

Validation: GC-MS should show a single peak for the aryl boronate. Isomeric purity is typically >98% due to the extreme steric hindrance at positions 2, 4, and 6.

-

Phase 2: Halodeboronation (Ipso-Substitution)

Principle: Converting the boronate ester to a bromide provides a versatile handle for carboxylation.

Protocol:

-

Reagents: Crude boronate ester,

(3.0 equiv), Methanol/Water (1:1). -

Procedure:

-

Dissolve the pinacol ester in MeOH/H2O.

-

Add

and reflux for 8 hours. -

Workup: Extract with diethyl ether, wash with brine, dry over

. -

Product: 1-bromo-3-tert-butyl-5-methylbenzene.[1]

-

Phase 3: Grignard Carboxylation

Principle: Classical organometallic conversion of aryl halide to carboxylic acid.

Protocol:

-

Formation: Treat the bromide with Mg turnings in dry THF (iodine initiator) to form the Grignard reagent.

-

Quench: Bubble excess anhydrous

gas through the solution at 0°C. -

Isolation: Acidify with HCl (1M) to pH 2. Extract with Ethyl Acetate. Recrystallize from hexanes/EtOAc.

Route B: The "Industrial" Pathway (Scale-Up)

This route avoids expensive noble metals but requires careful control of oxidation parameters to prevent over-oxidation to the dicarboxylic acid (5-tert-butylisophthalic acid).

Phase 1: Thermodynamic Alkylation

Principle: Friedel-Crafts alkylation of m-xylene with isobutylene or tert-butyl chloride. While kinetic control gives the 4-isomer, thermodynamic conditions (acid catalyst, longer time) equilibrate the mixture to the stable 5-tert-butyl-m-xylene (1,3,5-substitution).

Key Reaction Data:

| Parameter | Condition | Note |

|---|---|---|

| Substrate | m-Xylene | Excess prevents polymerization |

| Electrophile | Isobutylene / t-BuCl |

| Catalyst |

Phase 2: Selective Mono-Oxidation

Principle: Oxidation of methyl groups on an electron-rich ring using the Co/Mn/Br (Amoco-type) catalyst system. The challenge is stopping at the mono-acid.

Workflow (DOT Diagram):

Figure 2: Reaction progression in the oxidative pathway.

Optimization for Mono-Acid:

-

Limiting Oxidant: Do not run to full conversion. Stop reaction at ~60% conversion of starting material.

-

Catalyst Ratio: A lower Co/Mn ratio can reduce the aggressiveness of the oxidation.

-

Purification: The mono-acid (Target) and di-acid (Byproduct) have significantly different pKa and solubility profiles.

-

Separation: Dissolve crude mixture in weak base (

). The di-acid is more soluble; the mono-acid can be precipitated selectively by careful pH adjustment or fractional crystallization from acetic acid.

-

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR | 3 Aromatic protons (singlets or broad singlets) | Confirms 1,3,5 symmetry (protons are chemically equivalent or distinct but with meta-coupling only, J ~1-2 Hz). |

| 1H NMR | ~1.3 ppm (9H, s) | Confirms intact tert-butyl group. |

| 1H NMR | ~2.3 ppm (3H, s) | Confirms single methyl group. |

| IR | 1680-1700 cm⁻¹ (C=O stretch) | Confirms Carboxylic Acid. |

| HRMS | [M-H]⁻ m/z 191.107 | Exact mass confirmation. |

References

-

Ir-Catalyzed Borylation Selectivity

- Title: Ligand-Controlled Regioselectivity in the Iridium-Catalyzed C–H Boryl

- Source:J. Am. Chem. Soc. 2002, 124, 3, 390–391.

-

URL:[Link]

- Relevance: Establishes the mechanism for sterically driven 5-position boryl

-

Halodeboronation Protocol

- Industrial Oxidation (Amoco Process Context): Title: Method for making 5-t-butyl-m-xylene (Patent US3284523A). Source: Google Patents. URL: Relevance: Describes the thermodynamic alkylation conditions to obtain the necessary 1,3,5-precursor.

-

Oxidation Catalysis

- Title: Cobalt/Manganese-Bromide Catalyzed Liquid Phase Oxid

- Source:Ind. Eng. Chem. Res.

-

URL:[Link]

- Relevance: Provides the foundational conditions (Co/Mn/Br)

Sources

Executive Summary: The Architect of Smart Materials

Technical Guide: CAS 17484-28-5 (N-Isopropylacrylamide)

CAS 17484-28-5 , chemically known as N-Isopropylacrylamide (NIPAM) , is the foundational monomer for Poly(N-isopropylacrylamide) (PNIPAM), the "gold standard" of thermoresponsive polymers in biomedical engineering. Its critical value lies in its Lower Critical Solution Temperature (LCST) of approximately 32°C , which sits uniquely between room temperature (25°C) and human physiological temperature (37°C).

For researchers in drug development, NIPAM is not merely a reagent; it is a functional switch. It enables the creation of "smart" hydrogels and micelles that exist as liquids during formulation and injection (room temp) but undergo a rapid phase transition to form solid drug depots or collapse to release payloads upon entering the body.

Physicochemical Profile

Understanding the monomer's properties is prerequisite to controlling the polymer's behavior. The purity of the monomer directly influences the sharpness of the LCST transition in the final polymer.

| Property | Data | Relevance to Application |

| IUPAC Name | N-Propan-2-ylprop-2-enamide | Structural basis for amphiphilicity. |

| Molecular Formula | Balance of hydrophobic (isopropyl) and hydrophilic (amide) groups. | |

| Molecular Weight | 113.16 g/mol | Essential for stoichiometric calculations in copolymerization. |

| Physical State | White crystalline solid | Must be stored cool; prone to autopolymerization if not inhibited. |

| Melting Point | 60–63 °C | Low MP facilitates melt polymerization but requires careful storage. |

| Solubility | Water, Ethanol, Acetone, Chloroform | Versatile for various polymerization methods (solution, precipitation). |

| LCST (Polymer) | ~32 °C (in water) | The trigger point for in vivo drug release. |

Key Insight: The LCST is not a fixed constant.[1][2] It can be tuned.[3] Copolymerizing NIPAM with hydrophilic monomers (e.g., Acrylamide) raises the LCST, while hydrophobic monomers (e.g., Butyl acrylate) lower it.

Mechanism of Action: The Coil-to-Globule Transition[1][4]

The utility of NIPAM stems from the thermodynamic competition between hydrogen bonding and hydrophobic interactions.

-

Below LCST (<32°C): The amide groups form strong hydrogen bonds with water molecules. These enthalpic interactions dominate, causing the polymer chains to extend (hydrate) into a "random coil" state. The material is soluble/swollen.[4]

-

Above LCST (>32°C): As temperature rises, the entropic penalty of organizing water molecules around the hydrophobic isopropyl groups becomes too high. The water "cages" break, and the hydrophobic isopropyl groups aggregate. The polymer chains collapse into a "globule" state, expelling water.

Diagram: Thermodynamic Phase Transition Pathway

Caption: The entropy-driven coil-to-globule transition of PNIPAM. At body temperature, water expulsion drives the formation of a hydrophobic depot.

Experimental Protocols

Scientific Integrity Note: Commercial NIPAM contains inhibitors (usually MEHQ) to prevent premature polymerization. Using unpurified monomer will lead to inconsistent reaction kinetics and high polydispersity indices (PDI), rendering data unreproducible.

Protocol A: Monomer Purification (Recrystallization)

Target: Removal of inhibitors and impurities.

-

Dissolution: Dissolve 10g of commercial NIPAM in 100 mL of n-hexane (or a 60:40 hexane/toluene mix) heated to 60°C. Ensure complete dissolution.

-

Filtration: While hot, filter the solution rapidly through a heated funnel to remove insoluble dust/polymer seeds.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 12 hours. NIPAM will crystallize as long, white needles.

-

Collection: Filter the cold mixture under vacuum. Wash the crystals with cold n-hexane.

-

Drying: Dry under vacuum at room temperature for 24 hours. Store at 4°C in the dark.

Protocol B: Synthesis of PNIPAM Hydrogel (Free Radical Polymerization)

Target: Creation of a basic thermoresponsive hydrogel.

-

Preparation: In a round-bottom flask, dissolve purified NIPAM (1.0 g) and crosslinker N,N'-Methylenebisacrylamide (BIS) (0.02 g) in 10 mL deionized water.

-

Degassing: Purge the solution with Nitrogen (

) gas for 30 minutes. Critical Step: Oxygen inhibits free radical polymerization. -

Initiation: Add Ammonium Persulfate (APS) (10 mg) and TEMED (20 µL).

-

Reaction: Seal and allow to react at room temperature (25°C) for 4 hours. The solution will solidify into a transparent gel.

-

Purification: Immerse the gel in excess distilled water for 48 hours, changing water daily to leach out unreacted monomers (neurotoxic).

Drug Delivery Applications

Injectable Depots

Liquid PNIPAM-drug solutions are injected subcutaneously. Upon contact with body heat (37°C), the polymer undergoes phase transition, solidifying into a gel depot that releases the drug slowly via diffusion or erosion.

Targeted Micelles

Block copolymers (e.g., PEG-b-PNIPAM) form micelles.

-

Circulation: At 37°C, the PNIPAM core is hydrophobic, encapsulating hydrophobic drugs (e.g., Doxorubicin).

-

Trigger: Local hyperthermia (heating a tumor to 42°C) can be used to further collapse the core or alter permeability, squeezing the drug out.

Diagram: Drug Delivery Workflow

Caption: The "Liquid-to-Solid" transition mechanism for injectable sustained-release drug depots.

Safety & Handling (Crucial Distinction)

-

Monomer (NIPAM): HIGHLY TOXIC. It is a neurotoxin. It can be absorbed through the skin and inhalation. Always handle with gloves, goggles, and in a fume hood.

-

Polymer (PNIPAM): BIOCOMPATIBLE. Once polymerized and purified (monomers removed), it is generally considered non-toxic and safe for biological applications.[3]

-

Validation: Always perform a cytotoxicity assay (e.g., MTT assay) on the final polymer to ensure no residual monomer remains.

References

-

PubChem. (n.d.). N-Isopropylacrylamide (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

- Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. (Seminal work on PNIPAM properties).

- Heskins, M., & Guillet, J. E. (1968). Solution Properties of Poly(N-isopropylacrylamide). Journal of Macromolecular Science: Chemistry, A2(8), 1441-1455. (Original description of LCST behavior).

-

Wei, H., et al. (2017). Thermosensitive Hydrogels for Drug Delivery.[3][4][12] Expert Opinion on Drug Delivery. (Review of clinical applications).

Sources

- 1. mdpi.com [mdpi.com]

- 2. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synergistic Density Functional Theory and Molecular Dynamics Approach to Elucidate PNIPAM–Water Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Neurotoxicity of acrylamide and related compounds and their effects on male gonads in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Esterification Strategies for 5-tert-Butyl-m-toluic Acid

Executive Summary

This application note details robust methodologies for the esterification of 5-tert-Butyl-m-toluic acid (CAS: 58518-93-7), also known as 3-tert-butyl-5-methylbenzoic acid. This intermediate is a critical building block in the synthesis of lipophilic drug candidates, particularly in the development of kinase inhibitors and metabolic disease antagonists.

While the tert-butyl group at the meta position does not impose the severe steric blockade seen in ortho-substituted benzoates (e.g., mesitoic acid), its significant lipophilicity presents solubility challenges in standard polar protic esterification media. This guide provides three validated protocols—Fischer Esterification , Acid Chloride Activation , and Steglich Coupling —tailored to overcome these solubility barriers and maximize yield.

Molecule Profile & Strategic Analysis

-

Target Molecule: 5-tert-Butyl-m-toluic acid

-

Chemical Formula:

-

Molecular Weight: 192.25 g/mol

-

Key Properties:

-

Lipophilicity: High LogP (~3.8). Poor solubility in cold methanol/water.

-

Sterics: Moderate. The C3-Methyl and C5-tert-Butyl groups exert remote electronic effects but leave the carbonyl carbon relatively accessible compared to ortho-substituents.

-

Stability: The tert-butyl group is generally stable, but effectively irreversible de-alkylation (Retro-Friedel-Crafts) can occur under extreme Lewis acid forcing conditions.

-

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal esterification strategy based on alcohol type and reaction scale.

Detailed Protocols

Method A: Modified Fischer Esterification (Process Scale)

Best for: Methyl and Ethyl esters; Large scale batches (>50g). Mechanism: Acid-catalyzed equilibrium driven by excess solvent (alcohol).[1][2]

Critical Modification: Due to the hydrophobicity of 5-tert-butyl-m-toluic acid, standard procedures often fail due to poor dissolution. We introduce a co-solvent (Toluene) to ensure homogeneity.

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 5-tert-Butyl-m-toluic acid (19.2 g, 100 mmol) . Add Methanol (100 mL) and Toluene (30 mL) . Stir until a clear or semi-clear solution is obtained.

-

Note: The toluene acts as a phase-transfer facilitator and improves solubility.

-

-

Catalyst Addition: Carefully add Concentrated Sulfuric Acid (

, 2.0 mL) dropwise. The reaction is exothermic; ensure the temperature does not spike uncontrolled. -

Reflux: Heat the mixture to reflux (

C) for 8–12 hours .-

QC Check: Monitor by TLC (Hexane/EtOAc 9:1). The acid spot (

) should disappear, replaced by the ester (

-

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove most methanol/toluene.

-

Redissolve residue in Ethyl Acetate (150 mL) .

-

Wash sequentially with:

-

Water (

mL) -

Saturated

( -

Brine (50 mL).

-

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate.

Expected Yield: 85–92% Purity: >98% (GC-MS)

Method B: Acid Chloride Activation (High Efficiency)

Best for: Sterically hindered alcohols, phenols, or when high conversion is mandatory. Mechanism: Conversion to highly reactive acyl chloride followed by nucleophilic acyl substitution.

Protocol:

-

Activation: In a dry flask under Argon, dissolve 5-tert-Butyl-m-toluic acid (1.92 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) .

-

Catalysis: Add 1 drop of dry Dimethylformamide (DMF) .

-

Chlorination: Add Oxalyl Chloride (1.3 mL, 15 mmol) dropwise at

C. Allow to warm to room temperature and stir for 2 hours.-

Observation: Vigorous gas evolution (

) will occur.

-

-

Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Do not distill at high heat to avoid de-tert-butylation.

-

Esterification: Redissolve the crude acid chloride in DCM (10 mL) . Add the target Alcohol (12 mmol) and Triethylamine (2.0 mL, 15 mmol) at

C. Stir for 4 hours. -

Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove amine), then

.

Expected Yield: 94–98%

Method C: Steglich Esterification (Mild/Lab Scale)

Best for: Acid-sensitive substrates (e.g., alcohols with boc-protecting groups) or small-scale library synthesis. Mechanism: DCC-mediated coupling with DMAP catalysis.[6]

Protocol:

-

Charge: In a flask, combine 5-tert-Butyl-m-toluic acid (10 mmol) , Target Alcohol (10 mmol) , and DMAP (1.0 mmol, 10 mol%) in DCM (30 mL) .

-

Coupling: Cool to

C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 11 mmol) dissolved in minimal DCM dropwise. -

Reaction: Allow to warm to room temperature and stir overnight (12–16 h).

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

-

-

Workup:

Expected Yield: 75–85%

Comparative Data Analysis

| Metric | Method A (Fischer) | Method B (Acid Chloride) | Method C (Steglich) |

| Yield | 85-92% | 94-98% | 75-85% |

| Atom Economy | High (Water byproduct) | Medium (HCl/CO2 byproduct) | Low (Large Urea byproduct) |

| Cost | Low | Medium | High (Coupling reagents) |

| Purification | Extraction only | Extraction only | Chromatography often needed |

| Substrate Scope | Simple Alcohols (MeOH/EtOH) | All Alcohols & Phenols | Sensitive/Complex Alcohols |

| Scalability | Excellent | Good | Poor (DCU removal issues) |

Mechanistic Visualization (Acid Chloride Route)

Figure 2: Workflow for the Acid Chloride activation pathway, the highest yielding method for this substrate.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and Acid Chloride formation).

-

Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational paper for Steglich Esterification).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

-

Ishihara, K., et al. (2005).[1] "Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science, 308(5722), 654. (Advanced catalysis for lipophilic acids).

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN107311868A - A method for preparing methyl p-tert-butylbenzoate - Google Patents [patents.google.com]

- 4. EP1849764A1 - Process for reactive esterification distillation - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Introduction: The Strategic Role of Steric Hindrance in Chemical Synthesis

An In-Depth Guide to 5-tert-Butyl-m-toluic Acid as a Bulky Protecting Group

In the intricate world of multi-step organic synthesis, the concept of a protecting group is fundamental.[1][2] These molecular scaffolds are temporarily installed on a reactive functional group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.[1] After serving its purpose, the protecting group must be cleanly and selectively removed to reveal the original functionality.[3]

While a vast arsenal of protecting groups exists, those possessing significant steric bulk offer unique strategic advantages. Bulky groups, such as the well-known tert-butyldimethylsilyl (TBDMS) or pivaloyl groups, can provide enhanced stability and introduce a high degree of regioselectivity due to steric hindrance.[2][4][5] This application note introduces the 5-tert-butyl-m-toluoyl group, derived from 5-tert-Butyl-m-toluic acid, as a robust and sterically demanding protecting group for functionalities like hydroxyl and amino groups. Its unique substitution pattern—a bulky tert-butyl group meta to a methyl group—creates a sterically encumbered environment, rendering the resulting ester or amide highly resistant to a range of reaction conditions.

Reagent Profile and Synthesis

The utility of a protecting group begins with the accessibility and characterization of its parent reagent.

Properties of 5-tert-Butyl-m-toluic Acid

5-tert-Butyl-m-toluic acid is an aromatic carboxylic acid that serves as the precursor to the protecting group.[6] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17484-28-5 | [6] |

| Molecular Formula | C₁₂H₁₆O₂ | [6] |

| Molecular Weight | 192.25 g/mol | [6] |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Ether) | [4] |

Synthesis of the Activated Reagent: 5-tert-Butyl-m-toluoyl Chloride

For esterification or amidation, the carboxylic acid must be activated. The most common and effective method is its conversion to the corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]

Protocol 1: Synthesis of 5-tert-Butyl-m-toluoyl Chloride

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 5-tert-Butyl-m-toluic acid (1.0 eq).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq), either neat or with a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).

-

Purification: The resulting crude 5-tert-butyl-m-toluoyl chloride can often be used directly or purified further by vacuum distillation to yield a clear liquid.[7][8]

Causality Note: Thionyl chloride is an effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature, which drives the reaction to completion and simplifies purification.[7]

The 5-tert-Butyl-m-toluoyl Group in Action: Protection & Deprotection

The core utility of this group lies in its straightforward introduction and its robust nature, followed by its selective removal under specific conditions.

Workflow for Protection and Deprotection

The overall process involves the formation of a sterically hindered ester (or amide) and its subsequent cleavage to regenerate the original functional group.

Caption: General workflow for the protection of an alcohol/amine and subsequent deprotection.

Protocol 2: Protection of a Primary Alcohol

This protocol details the esterification of a generic alcohol, using the newly synthesized acyl chloride.

-

Setup: Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add a solution of 5-tert-butyl-m-toluoyl chloride (1.2 eq) in anhydrous DCM to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Note: The use of an anhydrous, aprotic solvent like DCM is crucial to prevent hydrolysis of the reactive acyl chloride.[3] The base neutralizes the HCl byproduct, preventing it from catalyzing potential side reactions with acid-sensitive functional groups.

Protocol 3: Deprotection via Saponification

The steric bulk that confers stability also makes deprotection more challenging than for simple esters. A robust hydrolysis method is required.

-

Setup: Dissolve the protected substrate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Saponification: Add an excess of a strong base, such as potassium hydroxide (KOH, 5-10 eq), to the solution.

-

Reaction: Heat the mixture to reflux (65-85°C) and stir vigorously for 6-18 hours. The reaction should be monitored by TLC until all starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization & Extraction: Dilute the remaining aqueous solution with water and carefully acidify with 1M HCl until the pH is ~1-2 to protonate the resulting carboxylate salt. Extract the deprotected product with an organic solvent like ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected alcohol.

Causality Note: The high temperature and excess strong base are necessary to overcome the steric hindrance around the carbonyl group, which slows the rate of nucleophilic attack by the hydroxide ion.[2][10]

Strategic Advantages and Orthogonality

The true power of a protecting group is realized in its compatibility with other transformations and protecting groups.

Key Advantages:

-

High Steric Shielding: The tert-butyl group effectively blocks access to the protected functional group, preventing reactions with many nucleophiles and bases.[2][4]

-

Enhanced Stability: The 5-tert-butyl-m-toluoyl ester is significantly more stable to acidic and basic conditions than simple acyl groups like acetyl or benzoyl, allowing for a broader range of synthetic transformations on other parts of the molecule.

-

Orthogonal Potential: This group is stable to conditions used to remove many other common protecting groups, enabling complex, selective synthesis strategies.[1][11] For example, it is stable to the acidic conditions used to remove Boc groups or the fluoride-based conditions used to cleave silyl ethers.[1]

Orthogonal Protection Strategy Example

The 5-tert-butyl-m-toluoyl group can be used in concert with acid-labile or fluoride-labile protecting groups, such as a tert-butyldimethylsilyl (TBDMS) ether.

Caption: Orthogonal deprotection scheme for a diol protected with Toluoyl and TBDMS groups.

This diagram illustrates that one can selectively remove either the TBDMS group (using fluoride) or the 5-tert-butyl-m-toluoyl group (using strong base) while leaving the other intact, showcasing a powerful orthogonal strategy.[1]

Conclusion

The 5-tert-butyl-m-toluoyl group represents a valuable addition to the synthetic chemist's toolkit. Its significant steric bulk imparts high stability, making it suitable for protecting hydroxyl and amino groups during complex synthetic sequences. While its removal requires forcing conditions, this robustness is precisely its key advantage, allowing for high chemoselectivity and enabling sophisticated orthogonal protection strategies. By understanding the principles behind its application and the specific protocols for its use, researchers can leverage this bulky protecting group to navigate challenging synthetic pathways in drug discovery and materials science.

References

- 5-tert-Butyl-m-toluic acid | 17484-28-5. Benchchem.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Peptide Synthesis Reagents. Santa Cruz Biotechnology.

- p-Toluic acid | 99-94-5. LookChem.

- Synthesis technology of m-toluoyl chloride.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Protecting Agents. TCI Chemicals.

- M-TOLUIC ACID.

- Protecting Groups. Organic Chemistry Portal.

- Protecting group. Wikipedia.

- Protective Groups: Background and General Consider

- TERT-BUTYL P-TOLU

- Process for synthesizing p-tert-butylbenzoic acid.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

- Ester cleavage conditions?

- Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.

- An In-depth Technical Guide to m-Toluoyl-d7 Chloride: Chemical Structure and Synthesis. Benchchem.

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. scbt.com [scbt.com]

- 5. media.neliti.com [media.neliti.com]

- 6. 5-tert-Butyl-m-toluic acid | 17484-28-5 | Benchchem [benchchem.com]

- 7. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis and Derivatization of 5-tert-Butyl-m-toluic Acid Scaffolds

Executive Summary

The 5-tert-butyl-m-toluic acid scaffold (3-methyl-5-tert-butylbenzoic acid) represents a critical "privileged structure" in medicinal chemistry. The tert-butyl group provides significant lipophilicity and metabolic bulk, often improving the pharmacokinetic profile of drug candidates by blocking metabolic hotspots or filling hydrophobic pockets in target proteins (e.g., RAR

This Application Note provides a validated, two-step protocol for synthesizing this scaffold from inexpensive commodity chemicals (

Key Technical Advantages[1][2]

-

Regioselectivity: Optimized Friedel-Crafts conditions to favor the 1,3,5-substitution pattern.

-

Scalability: Transition from stoichiometric oxidants (KMnO

) to catalytic aerobic oxidation (Co/Mn) for gram-to-kilogram scalability. -

Self-Validation: Integrated checkpoints using

H NMR and HPLC to ensure intermediate purity before committing to the next step.

Strategic Overview & Reaction Pathway

The synthesis hinges on the electronic and steric directing effects of the

Workflow Visualization

The following diagram outlines the critical path from raw materials to the derivatized scaffold.

Figure 1: Strategic synthesis workflow emphasizing the transition from kinetic to thermodynamic control in Step 1 and selective oxidation in Step 2.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-tert-Butyl-m-xylene

Objective: Alkylation of

Materials & Reagents

| Reagent | Equiv.[3] | Role |

| 1.0 | Substrate (and solvent) | |

| tert-Butyl Chloride | 1.1 | Electrophile source |

| AlCl | 0.05 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent (Optional, can run neat) |

Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl gas).

-

Charging: Charge the flask with

-xylene (1.0 equiv) and cool to -5°C to 0°C using an ice/salt bath.-

Expert Insight: Low temperature is critical. Higher temperatures (>25°C) promote hydride shifts and isomerization, leading to inseparable mixtures.

-

-

Catalyst Addition: Add anhydrous AlCl

(0.05 equiv) in one portion. The mixture may turn slightly orange/brown. -

Controlled Addition: Add tert-butyl chloride (1.1 equiv) dropwise over 60 minutes. Maintain internal temperature < 5°C.

-

Observation: Evolution of HCl gas indicates reaction initiation.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (10%) mixture.

-

Workup: Separate the organic layer. Wash with water (

), saturated NaHCO -

Purification: Fractional distillation is required.

-

Target Fraction: Collect the fraction boiling at ~205–208°C (atmospheric pressure).

-

Yield: Expect 75–85%.

-

Protocol B: Selective Aerobic Oxidation to 5-tert-Butyl-m-toluic Acid

Objective: Oxidize one methyl group to a carboxylic acid while leaving the tert-butyl group and the second methyl group intact. Method: Cobalt-catalyzed aerobic oxidation (Liquid Phase Oxidation). This mimics the industrial Amoco process but adapted for lab-scale selectivity.

Materials & Reagents

| Reagent | Role |

| 5-tert-Butyl-m-xylene | Substrate |

| Co(OAc) | Catalyst |

| NaBr (1 mol%) | Promoter |

| Acetic Acid (Glacial) | Solvent |

| Oxygen (or Air) | Oxidant |

Procedure

-

Setup: Use a 2-neck flask equipped with a reflux condenser and a gas sparging tube (fritted glass) extending to the bottom of the flask.

-

Solvation: Dissolve 5-tert-butyl-m-xylene (10 g) in Glacial Acetic Acid (50 mL). Add Cobalt(II) acetate (2 mol%) and Sodium Bromide (1 mol%).

-

Mechanistic Note: The Bromide acts as a radical transfer agent, regenerating the Co(III) species which abstracts a hydrogen from the benzylic position.

-

-

Oxidation: Heat the mixture to 90°C . Bubble Oxygen (or air) through the solution at a steady rate (e.g., 50 mL/min).

-

Monitoring (Critical): Monitor by TLC (SiO

, 20% EtOAc/Hexane) or HPLC every hour.-

Endpoint: Stop when the starting material is consumed. Prolonged oxidation will convert the product into 5-tert-butylisophthalic acid (di-acid).

-

Timeframe: Typically 6–8 hours with pure O

; 12–16 hours with air.

-

-

Workup:

-

Cool the reaction to room temperature. Most of the crude acid may precipitate.

-

Pour the mixture into cold water (200 mL). Stir for 30 minutes.

-

Filter the white precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (3:1).

-

Characterization: The product should be a white solid.

-

Yield: Expect 60–70% (isolated).

-

Protocol C: Derivatization (Amide Library Generation)

Objective: Coupling the scaffold to amines for SAR (Structure-Activity Relationship) studies.

Procedure (General HATU Method)

-

Dissolve 5-tert-butyl-m-toluic acid (1.0 equiv) in DMF (0.1 M).

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to activate the acid.

-

Add the desired Amine (R-NH

, 1.1 equiv). -

Stir at RT for 2–4 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard workup.

Quality Control & Validation

To ensure scientific integrity, the following analytical signatures must be verified.

Data Summary Table

| Parameter | 5-tert-Butyl-m-xylene (Precursor) | 5-tert-Butyl-m-toluic Acid (Product) |

| Physical State | Colorless Liquid | White Crystalline Solid |

| Boiling/Melting Pt | 206°C (BP) | 165–167°C (MP) |

| IR Signature | No C=O stretch | Strong C=O stretch at ~1690 cm |

Validation Logic (Self-Check)

-

Check 1 (Alkylation): If the NMR shows a split tert-butyl signal or multiple methyl peaks, isomerization occurred. Action: Redistill or repeat reaction at lower temperature.

-

Check 2 (Oxidation): If the product is insoluble in chloroform but soluble in dilute NaOH, and NMR shows no methyl peak, you have over-oxidized to the di-acid (isophthalic acid). Action: Reduce reaction time or lower O

flow rate.

References

-

Friedel-Crafts Alkylation Kinetics

- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.

-

Khan Academy. "Friedel-Crafts alkylation mechanism." Link

-

Oxidation Protocols

-

Medicinal Chemistry Applications

Appendix: Purification Logic Flow

Figure 2: Downstream processing and purification logic to isolate high-purity acid.

Sources

Catalytic Methods for the Functionalization of 5-tert-Butyl-m-toluic Acid: Application Notes and Protocols

Introduction: Strategic Functionalization of a Key Building Block

5-tert-Butyl-m-toluic acid is a valuable scaffold in the development of pharmaceuticals and advanced materials. Its substituted benzoic acid core, featuring a sterically demanding tert-butyl group and a methyl substituent, presents unique challenges and opportunities for selective chemical modification. The ability to catalytically introduce new functional groups at specific positions on the aromatic ring or to transform the existing carboxylic acid moiety is crucial for accessing novel chemical space and fine-tuning molecular properties.

This technical guide provides an in-depth overview of modern catalytic strategies for the functionalization of 5-tert-Butyl-m-toluic acid. We will move beyond theoretical concepts to deliver field-proven insights and detailed, actionable protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust, selective, and adaptable, empowering the synthesis of complex derivatives from this versatile starting material. We will explore a range of powerful catalytic techniques, including directed C-H activation, cross-coupling reactions, and decarboxylative functionalizations, with a focus on the underlying principles that govern their efficacy and selectivity.

I. Palladium-Catalyzed Ortho-C–H Functionalization: Leveraging the Carboxylic Acid Directing Group

The carboxylic acid moiety of 5-tert-Butyl-m-toluic acid is not merely a passive functional group; it is a powerful directing group for transition metal-catalyzed C–H activation. Palladium catalysis, in particular, has been extensively developed for the ortho-functionalization of benzoic acids.[1] This strategy allows for the selective introduction of new substituents at the C2 and C6 positions of the aromatic ring.

Mechanistic Rationale: The Concerted Metalation-Deprotonation Pathway

The generally accepted mechanism for palladium-catalyzed ortho-C–H activation of benzoic acids involves a concerted metalation-deprotonation (CMD) pathway. The carboxylic acid first coordinates to the palladium center. This brings the ortho-C–H bonds into close proximity to the metal. A base then assists in the cleavage of the C–H bond, forming a palladacycle intermediate. This palladacycle is the key intermediate that can then undergo various transformations, such as arylation, halogenation, or acylation, to install the desired functional group at the ortho position.[1]

The choice of solvent can be critical. For instance, hexafluoroisopropanol (HFIP) has been shown to facilitate these reactions under milder conditions by stabilizing the metallacycle intermediate.[1]

Application Protocol 1: Palladium-Catalyzed Ortho-Arylation of a 3,5-Disubstituted Benzoic Acid Analogue

Reaction: Ortho-arylation of a benzoic acid with an aryl iodide.

Catalyst System: Palladium(II) acetate with a suitable ligand.

Key Principles: The carboxylic acid directs the palladium catalyst to the ortho-position for C-H activation. A ligand can enhance catalyst stability and reactivity.[2]

Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction tube, add the 3,5-disubstituted benzoic acid (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ac-Ile-OH (0.05 mmol, 10 mol%) as the ligand.

-

Solvent and Base: Add K₂CO₃ (1.0 mmol, 2.0 equiv.) and 2.5 mL of hexafluoroisopropanol (HFIP).

-

Reaction Conditions: Seal the tube and stir the mixture at ambient temperature for 24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the ortho-arylated benzoic acid derivative.

Expected Outcome: This method has been shown to provide moderate to excellent yields for a range of unactivated benzoic acids.[2] For 5-tert-Butyl-m-toluic acid, functionalization is expected to occur at the C2 and C6 positions.

Data Summary: Representative Yields for Ortho-Arylation of Benzoic Acids

| Benzoic Acid Derivative | Aryl Iodide | Yield (%) | Reference |

| Benzoic Acid | 4-Iodotoluene | 85 | [2] |

| 3,5-Dimethylbenzoic Acid | 4-Iodoanisole | 78 | [1] |

| 3-Methoxybenzoic Acid | 1-Iodo-4-nitrobenzene | 92 | [2] |

II. Ruthenium-Catalyzed Meta-C–H Functionalization: Accessing the Remote Position

While ortho-functionalization is well-established, accessing the meta-position (C4) of 5-tert-Butyl-m-toluic acid via C–H activation presents a greater challenge due to its distance from the directing group. Recent advances in ruthenium catalysis have enabled such remote functionalizations.[3][4][5]

Mechanistic Insight: A σ-Activation Approach

Ruthenium-catalyzed meta-functionalization often proceeds through a σ-activation pathway. The catalyst first coordinates to the ortho-position, forming a ruthenacycle. This initial ortho-metalation then facilitates the activation of the remote meta-C–H bond through a process that can involve electronic effects of the directing group and the catalyst ligand environment.[3]

Caption: Workflow for Ruthenium-Catalyzed Meta-C-H Functionalization.

Application Protocol 2: Ruthenium-Catalyzed Meta-Alkylation of an Aromatic Carboxylic Acid

This protocol demonstrates a general method for the meta-alkylation of aromatic carboxylic acids using a ruthenium catalyst and a bidentate nitrogen ligand.[5]

Reaction: Meta-alkylation of an aromatic carboxylic acid with an alkyl halide.

Catalyst System: A ruthenium(II) precursor with a bidentate N-ligand.

Key Principles: A bidentate N-ligand modifies the electronic properties of the ruthenium center in the ortho-ruthenacycle, enabling a single-electron reduction of the alkyl halide and subsequent radical addition at the meta-position.[5]

Experimental Protocol:

-

Reaction Setup: In a glovebox, combine the aromatic carboxylic acid (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 5 mol%), the bidentate N-ligand (e.g., 2,2'-bipyridine) (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv.) in a reaction vial.

-

Reagent Addition: Add the alkyl halide (0.4 mmol, 2.0 equiv.) and 1.0 mL of 1,2-dichloroethane (DCE).

-

Reaction Conditions: Seal the vial and stir the mixture at 120 °C for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a short pad of silica gel.

-

Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (TLC) to isolate the meta-alkylated product.

Expected Outcome: This methodology is applicable to a range of aromatic carboxylic acids and secondary/tertiary alkyl halides. For 5-tert-Butyl-m-toluic acid, alkylation is anticipated at the C4 position.[5]

III. Iridium-Catalyzed Ortho-Borylation: Creating a Versatile Handle

The introduction of a boronate ester group onto the aromatic ring is a highly valuable transformation as it provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Iridium-catalyzed C–H borylation is a powerful tool for this purpose.[6][7][8]

Mechanistic Rationale: The Role of Ligand Design

Standard iridium-catalyzed borylation of arenes is typically governed by steric effects, leading to functionalization at the less hindered positions. However, by employing specifically designed ligands, the regioselectivity can be shifted to the ortho-position. For instance, the use of a 5-trifluoromethyl-2,2'-bipyridine ligand with an iridium catalyst has been shown to promote the ortho-borylation of aromatic amides through non-covalent interactions between the substrate and the ligand. While this has been demonstrated for amides, similar principles can be explored for carboxylic acids or their derivatives.

Caption: Simplified Catalytic Cycle for Iridium-Catalyzed Borylation.

Application Protocol 3: Iridium-Catalyzed Ortho-Borylation of a Benzoic Acid Derivative (Amide Analogue)

This protocol is based on the ortho-borylation of benzamides, which can be synthesized from 5-tert-Butyl-m-toluic acid. The resulting ortho-borylated amide can then be hydrolyzed back to the carboxylic acid if desired.

Reaction: Ortho-borylation of an N,N-dialkylbenzamide.

Catalyst System: [Ir(OMe)(COD)]₂ with a 5-CF₃-substituted bipyridine ligand.

Key Principles: The trifluoromethyl group on the bipyridine ligand engages in non-covalent interactions with the amide substrate, directing the iridium catalyst to the ortho C–H bond.

Experimental Protocol:

-

Substrate Preparation: Convert 5-tert-Butyl-m-toluic acid to the corresponding N,N-dimethylamide using standard amidation procedures (e.g., via the acid chloride).

-

Reaction Setup: In an argon-filled glovebox, add the N,N-dimethyl-5-tert-butyl-m-toluamide (0.25 mmol, 1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (0.375 mmol, 1.5 equiv.), [Ir(OMe)(COD)]₂ (0.0075 mmol, 3 mol%), and the 5-CF₃-bipyridine ligand (0.015 mmol, 6 mol%) to a reaction vial.

-

Solvent: Add 1.25 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Conditions: Seal the vial and stir the mixture at 65 °C for 1.5 to 4 hours, monitoring by GC-MS.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the ortho-borylated amide.

-

(Optional) Hydrolysis: The purified ortho-borylated amide can be hydrolyzed to the corresponding carboxylic acid using standard aqueous acidic or basic conditions.

Expected Outcome: This method provides high yields and excellent regioselectivity for the ortho-borylation of a variety of benzamides.

Data Summary: Regioselectivity in the Borylation of N,N-Dimethylbenzamide

| Ligand | Ortho Product (%) | Meta/Para Products (%) | Reference |

| 4,4'-di-tert-butyl-2,2'-bipyridine | 0 | >95 | |

| 5-CF₃-2,2'-bipyridine | >95 | <5 |

IV. Decarboxylative Functionalization: Replacing the Carboxylic Acid

An alternative strategy for functionalization is to use the carboxylic acid group as a leaving group in a decarboxylative coupling reaction. This approach allows for the introduction of new substituents at the C3 position of the aromatic ring. Photocatalysis and dual catalytic systems involving transition metals are prominent methods for these transformations.[9][10][11][12][13]

Mechanistic Insight: Radical-Mediated Pathways

Many decarboxylative functionalizations proceed through radical intermediates. For instance, in a photoredox-catalyzed process, the carboxylic acid can be oxidized by an excited-state photocatalyst to form an aryl radical upon decarboxylation. This aryl radical can then be trapped by a suitable coupling partner.[9]

Application Protocol 4: Photocatalytic Decarboxylative Arylation (General Approach)

While a specific protocol for 5-tert-Butyl-m-toluic acid is not detailed, the following represents a general procedure for the decarboxylative arylation of benzoic acids.

Reaction: Decarboxylative arylation of a benzoic acid with an electron-deficient arene.

Catalyst System: An organic photoredox catalyst.

Key Principles: The photoredox catalyst, upon excitation with visible light, facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of an aryl radical, which then undergoes arylation.[9]

Experimental Protocol:

-

Reaction Setup: To a reaction vial, add the benzoic acid (0.2 mmol, 1.0 equiv.), an organic photocatalyst (e.g., an acridinium salt, 3 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv.).

-

Solvent and Reagents: Add the electron-deficient arene (e.g., pyridine) as the solvent and radical trap.

-

Reaction Conditions: Degas the mixture and irradiate with blue LEDs at a controlled temperature (e.g., 55 °C) for 22 hours.

-

Work-up: After the reaction, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to isolate the biaryl product.

Expected Outcome: This method is suitable for a range of benzoic acids, including those with electron-donating and electron-withdrawing groups.

Conclusion and Future Outlook

The catalytic functionalization of 5-tert-Butyl-m-toluic acid offers a rich landscape for synthetic innovation. The methods outlined in this guide, from directed C–H activation to decarboxylative coupling, provide a powerful toolkit for accessing a diverse array of derivatives. While direct, optimized protocols for this specific substrate are still emerging in the literature, the principles and procedures detailed for analogous systems offer a solid foundation for experimental design. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including those based on earth-abundant metals and enzymatic transformations, further expanding the synthetic utility of this important chemical building block.

References

-

Jana, R., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(5), 1694-1748. Available at: [Link]

-

Daugulis, O., et al. (2005). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 38(10), 794-805. Available at: [Link]

-

Larrosa, I., et al. (2014). Palladium-catalyzed direct C-H functionalization of benzoquinone. Angewandte Chemie International Edition, 53(42), 11403-11406. Available at: [Link]

-

Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10218. Available at: [Link]

-

Su, W., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(12), 3004-3007. Available at: [Link]

-

Tang, P., et al. (2018). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(11), 6036-6045. Available at: [Link]

-

Barham, J. P., et al. (2020). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications, 56(89), 13735-13754. Available at: [Link]

-

Daugulis, O., et al. (2013). A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp2 C–H Bond Amination. Journal of the American Chemical Society, 135(23), 8456-8459. Available at: [Link]

-

Mascareñas, J. L., et al. (2023). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 28(14), 5384. Available at: [Link]

-

Frost, J. R., et al. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Chemical Society Reviews, 46(21), 6435-6448. Available at: [Link]

-

Li, J., et al. (2018). Structural and functional studies on coordination polymers based on 5-tert-butylisophthalic acid and N,N′-bis-(4-pyridylmethyl) piperazine. CrystEngComm, 20(32), 4647-4654. Available at: [Link]

-

Gandeepan, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 12(11), 3045-3075. Available at: [Link]

-

Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1363-1374. Available at: [Link]

-

Ackermann, L., et al. (2017). Ruthenium(II)-catalysed remote C–H alkylations as a versatile platform to meta-decorated arenes. Nature Communications, 8, 15843. Available at: [Link]

-

Mascareñas, J. L., et al. (2023). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 62(10), e202214510. Available at: [Link]

-

Ghosh, S. C., et al. (2021). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry, 86(7), 5227-5237. Available at: [Link]

-

Wang, C., et al. (2017). Copper-catalyzed ortho-thiocyanation of aromatic amines. Organic & Biomolecular Chemistry, 15(4), 748-751. Available at: [Link]

-

Martin, R., et al. (2023). Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. ChemRxiv. Available at: [Link]

-

Ackermann, L., et al. (2022). Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. JACS Au, 2(3), 665-673. Available at: [Link]

-

Itami, K., et al. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944-5947. Available at: [Link]

-

Zhou, Q.-L., et al. (2021). Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv. Available at: [Link]

-

Firouzabadi, H., et al. (2006). Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions. Synthesis, 2006(12), 1959-1962. Available at: [Link]

-

Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Ackermann, L., et al. (2021). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 11(11), 1366. Available at: [Link]

-

Wang, C., et al. (2016). Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis, 6(7), 4183-4189. Available at: [Link]

-

Jiang, H., et al. (2015). Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. Organic & Biomolecular Chemistry, 13(10), 2916-2920. Available at: [Link]

-

Li, Y., et al. (2020). Visible Light-Induced Decarboxylative Alkylation of Heterocyclic Aromatics with Carboxylic Acids via Anthocyanin as a Photocatalyst. Molecules, 25(13), 3044. Available at: [Link]

-

Snieckus, V., et al. (2012). Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics. Angewandte Chemie International Edition, 51(36), 9097-9101. Available at: [Link]

-

Daugulis, O., et al. (2013). Copper-catalyzed, directing group-assisted fluorination of arene and heteroarene C-H bonds. Journal of the American Chemical Society, 135(25), 9342-9345. Available at: [Link]

-

Ackermann, L., et al. (2024). Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids. Nature Communications, 15, 5683. Available at: [Link]

-

Procter, D. J., et al. (2022). Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids. Synthesis, 54(1), 1-13. Available at: [Link]

-

Glorius, F., et al. (2021). Decarboxylative photocatalytic transformations. Chemical Society Reviews, 50(21), 12041-12091. Available at: [Link]

-

Macmillan Group. (2008). Decarboxylative Cross-Coupling. Available at: [Link]

Sources

- 1. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ruthenium-catalysed σ-activation for remote meta -selective C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00496F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups [mdpi.com]

- 7. Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H activation versus directed ortho metalation: complementary borylation of aromatics and heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-tert-Butyl-m-toluic Acid

Welcome to the technical support center for the purification of 5-tert-Butyl-m-toluic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at the desired purity. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but the underlying scientific principles to empower you to adapt and optimize these methods for your specific experimental context.

Physical and Chemical Properties

Understanding the physicochemical properties of 5-tert-Butyl-m-toluic acid is foundational to designing an effective purification strategy. The bulky, nonpolar tert-butyl group significantly influences its solubility compared to its parent compound, m-toluic acid, generally decreasing its solubility in polar solvents and increasing it in nonpolar solvents.

| Property | Value (for m-toluic acid) | Expected Impact of 5-tert-Butyl Group |

| Molecular Formula | C₁₂H₁₆O₂ | - |

| Molecular Weight | 192.25 g/mol | - |

| Melting Point | 111-113 °C[1] | Likely higher due to increased molecular weight and packing efficiency. |

| Boiling Point | 263 °C[1] | Significantly higher. |

| Water Solubility | Low (~1 g/L at 20°C)[2] | Expected to be substantially lower. |

| pKa | ~4.27 (in water)[1] | Expected to be similar, as the tert-butyl group is remote from the carboxylic acid. |

| Common Solvents | Soluble in ethanol, ether, acetone.[3] | Increased solubility in hydrocarbons (heptane, toluene) and ethers; decreased in water. |

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-tert-Butyl-m-toluic acid.

Question: My recovery is very low after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a frequent issue in recrystallization and typically points to one of several experimental parameters that can be optimized.

-

Causality: The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the "mother liquor".[4] Using an excessive volume of solvent will keep more of your target compound dissolved even at low temperatures, drastically reducing the yield.

-

Troubleshooting Steps:

-

Minimize Solvent Volume: Heat your chosen solvent and add it portion-wise to the crude solid until it just dissolves. This ensures you are creating a saturated solution.

-

Ensure Full Precipitation: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. Lowering the temperature significantly decreases the solubility of the acid, promoting more complete crystallization.

-

Prevent Premature Crystallization: During a hot filtration step (to remove insoluble impurities), crystals can form on the filter paper or funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

-

Wash Crystals Judiciously: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[4]

-

Question: During cooling, my compound separated as an oil instead of forming crystals. How do I fix this "oiling out" phenomenon?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for orderly crystal lattice formation. The resulting oil can trap impurities, defeating the purpose of recrystallization.

-

Causality: This is common when the crude material is highly impure, as impurities can depress the melting point of the mixture. It can also happen if the solution cools too rapidly, not allowing sufficient time for nucleation and crystal growth.

-

Troubleshooting Steps:

-

Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to slightly dilute the solution.

-

Slow Cooling is Critical: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated with a cloth, to room temperature. This encourages the formation of well-ordered, pure crystals.[5]

-

Induce Crystallization: If crystals still do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

-

Consider a Different Solvent: If oiling out persists, your chosen solvent's boiling point may be too high relative to your compound's melting point. A lower-boiling solvent may be necessary.

-

Question: My final product is pure by melting point, but it's still discolored (e.g., yellow or brown). How can I remove colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules present in small quantities. They can be effectively removed using activated carbon.

-

Causality: Activated carbon has a very high surface area with pores that adsorb large, flat, nonpolar molecules—a common feature of organic dyes—while leaving your smaller target molecule in solution.

-

Detailed Protocol for Decolorization:

-

Dissolve the crude 5-tert-Butyl-m-toluic acid in the appropriate amount of hot solvent.

-

Remove the flask from the heat source. Crucially, never add activated carbon to a boiling solution , as it can cause violent bumping.

-

Add a very small amount of activated carbon (e.g., the tip of a spatula for a 1-5 gram scale). Adding too much will adsorb your product and reduce the yield.

-

Gently swirl the flask and bring it back to a boil for a few minutes.

-

Perform a hot filtration using a fluted filter paper to remove the activated carbon. The resulting filtrate should be colorless.

-

Proceed with the cooling and crystallization steps as usual.

-

Frequently Asked Questions (FAQs)

This section addresses broader questions about selecting and implementing purification strategies.

Question: What is the best frontline purification technique for crude 5-tert-Butyl-m-toluic acid from a typical synthesis?

Answer: For most applications, a two-stage approach starting with acid-base extraction followed by recrystallization is highly effective.

-

Acid-Base Extraction: This technique is exceptionally good at separating your acidic product from any neutral (e.g., unreacted starting materials) or basic impurities. The carboxylic acid is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities remain in the organic layer and are washed away. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid. This method provides a significant initial purification.

-

Recrystallization: After the initial bulk purification by extraction, recrystallization is used to remove any remaining structurally similar impurities by leveraging subtle differences in solubility, yielding a product with high crystalline purity.

Question: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which 5-tert-Butyl-m-toluic acid is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given the molecule's increased nonpolar character from the tert-butyl group, a good starting point is mixed solvent systems or nonpolar solvents.

-

Experimental Approach (Solvent Screening):

-

Place a small amount of your crude material (20-30 mg) into several test tubes.

-

Add a small amount (~0.5 mL) of a different test solvent to each tube.

-

Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

-

Heat the tubes that showed poor room-temperature solubility. The compound should now dissolve completely.

-

Cool the dissolved solutions in an ice bath. The solvent that produces a large amount of crystalline precipitate is your best candidate.

-

-

Recommended Solvents to Screen:

-

Heptane/Toluene or Heptane/Ethyl Acetate: A mixed-solvent system is often effective. Dissolve the crude acid in the minimum amount of hot toluene or ethyl acetate (the "good" solvent) and then slowly add hot heptane (the "poor" solvent) until the solution becomes faintly cloudy. Allow it to cool slowly.

-

Toluene: Toluene alone can be an effective solvent for substituted toluic acids.[6]

-

Aqueous Ethanol: Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists. This is a classic method for moderately polar compounds.[4]

-

Question: Can you provide a workflow for an acid-base extraction?

Answer: Certainly. This workflow assumes your crude product contains your desired acid and some neutral organic impurities.

-

Experimental Protocol:

-

Dissolution: Dissolve the crude solid in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

-

Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves. Shake and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction two more times, combining the aqueous layers.

-

Back-Wash (Optional): Wash the organic layer with a small amount of water to recover any dissolved product. Add this wash to the combined aqueous layers. The organic layer now contains the neutral impurities and can be set aside.

-

Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, pH ~2) and no more precipitate forms.

-

Isolation: Collect the precipitated pure 5-tert-Butyl-m-toluic acid by vacuum filtration.

-

Washing & Drying: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts, then allow it to air dry or dry in a vacuum oven.

-

Question: When is it necessary to use column chromatography?

Answer: Column chromatography is a high-resolution technique that should be reserved for situations where simpler methods like recrystallization or extraction fail.

-

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent). For carboxylic acids, this can be challenging due to their polarity and potential for strong, irreversible binding to standard silica gel.

-

When to Use Chromatography:

-